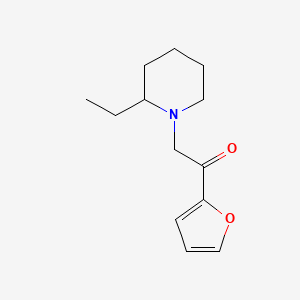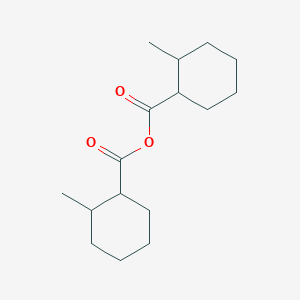
2-Methylcyclohexanecarboxylic anhydide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclohexanecarboxylic anhydride is an organic compound with the molecular formula C16H26O3. It is characterized by its anhydride functional group, which is derived from the corresponding carboxylic acid. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclohexanecarboxylic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and a straightforward work-up process.
Industrial Production Methods
In industrial settings, the production of 2-Methylcyclohexanecarboxylic anhydride often involves the use of carboxylic acids and acid chlorides. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the formation of the anhydride .
化学反応の分析
Types of Reactions
2-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically performed with water under acidic or basic conditions.
Alcoholysis: Requires an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines.
Major Products
Hydrolysis: Produces 2-methylcyclohexanecarboxylic acid.
Alcoholysis: Yields esters of 2-methylcyclohexanecarboxylic acid.
Aminolysis: Forms amides of 2-methylcyclohexanecarboxylic acid.
科学的研究の応用
2-Methylcyclohexanecarboxylic anhydride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-Methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .
類似化合物との比較
Similar Compounds
Acetic Anhydride: Commonly used in acetylation reactions.
Maleic Anhydride: Used in the production of resins and polymers.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Methylcyclohexanecarboxylic anhydride is unique due to its specific structural features, which confer distinct reactivity patterns compared to other anhydrides. Its methyl-substituted cyclohexane ring provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
特性
分子式 |
C16H26O3 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC名 |
(2-methylcyclohexanecarbonyl) 2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h11-14H,3-10H2,1-2H3 |
InChIキー |
DUKADNFIUMKWIY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1C(=O)OC(=O)C2CCCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


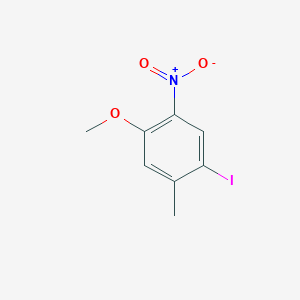
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
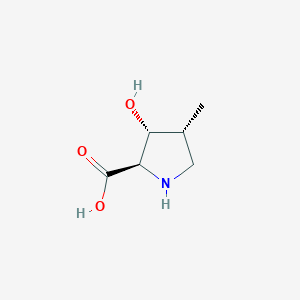


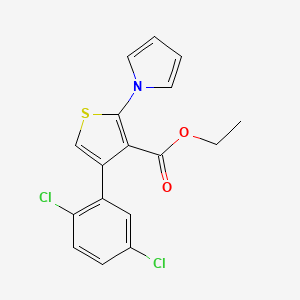
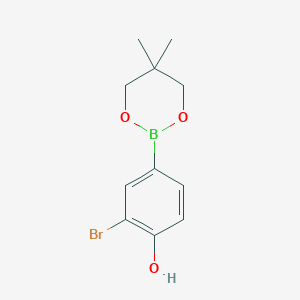
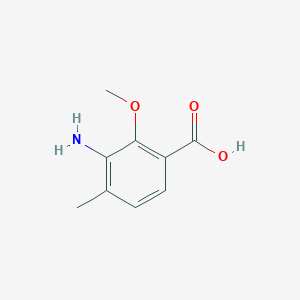
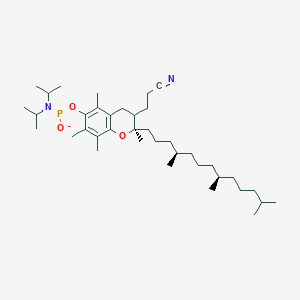
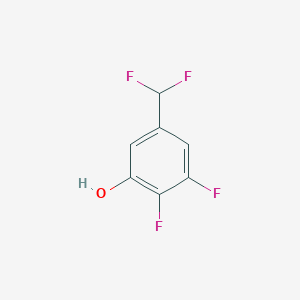
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
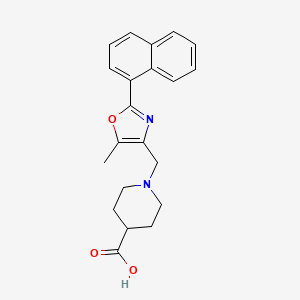
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
